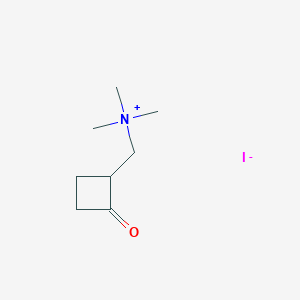
N,N,N-Trimethyl(2-oxocyclobutyl)methanaminium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N-Trimethyl(2-oxocyclobutyl)methanaminium iodide is a quaternary ammonium compound with the molecular formula C8H16INO. This compound is characterized by the presence of a trimethylammonium group attached to a 2-oxocyclobutyl moiety, with iodide as the counterion. It is a relatively rare and specialized chemical, often used in research settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl(2-oxocyclobutyl)methanaminium iodide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is to react 2-oxocyclobutylmethanamine with methyl iodide under controlled conditions. The reaction is usually carried out in an aprotic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures to ensure complete quaternization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and implementing purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,N-Trimethyl(2-oxocyclobutyl)methanaminium iodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common.
Common Reagents and Conditions
Substitution: Reagents such as silver nitrate (AgNO3) can be used to replace the iodide ion with a nitrate ion.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used, although the specific conditions would depend on the desired product.
Major Products
Substitution: The major product would be the corresponding quaternary ammonium salt with a different anion.
Oxidation: Depending on the conditions, various oxidized forms of the compound could be produced.
Wissenschaftliche Forschungsanwendungen
N,N,N-Trimethyl(2-oxocyclobutyl)methanaminium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential effects on biological systems, particularly in studies involving ion channels and neurotransmission.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under investigation.
Industry: Utilized in the development of specialized materials and chemical processes.
Wirkmechanismus
The mechanism of action of N,N,N-Trimethyl(2-oxocyclobutyl)methanaminium iodide involves its interaction with molecular targets such as ion channels and enzymes. The trimethylammonium group can interact with negatively charged sites on proteins, affecting their function. The compound may also participate in redox reactions, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetramethylammonium iodide: Similar in structure but lacks the 2-oxocyclobutyl group.
N,N,N-Trimethyl(2-methylenecycloheptyl)methanaminium iodide: Contains a different cyclic structure.
Uniqueness
N,N,N-Trimethyl(2-oxocyclobutyl)methanaminium iodide is unique due to the presence of the 2-oxocyclobutyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other quaternary ammonium compounds and contributes to its specialized applications in research.
Eigenschaften
CAS-Nummer |
166672-52-2 |
|---|---|
Molekularformel |
C8H16INO |
Molekulargewicht |
269.12 g/mol |
IUPAC-Name |
trimethyl-[(2-oxocyclobutyl)methyl]azanium;iodide |
InChI |
InChI=1S/C8H16NO.HI/c1-9(2,3)6-7-4-5-8(7)10;/h7H,4-6H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
IQYUOUSFMMNCNI-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(C)CC1CCC1=O.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


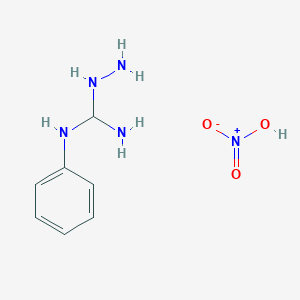
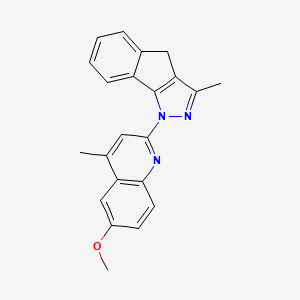
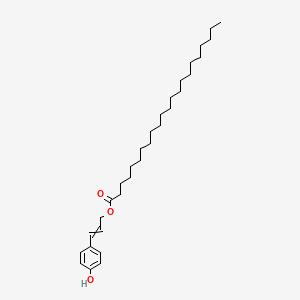
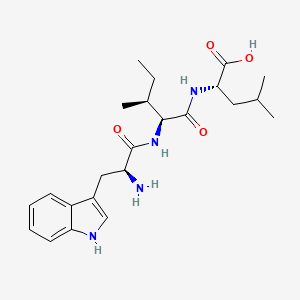
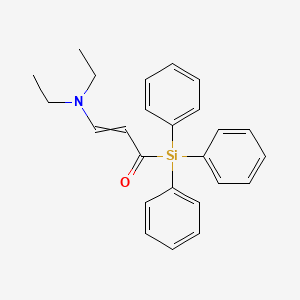
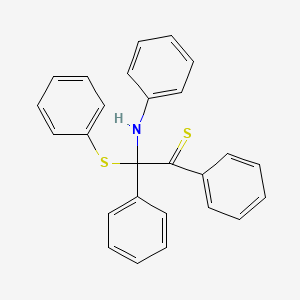
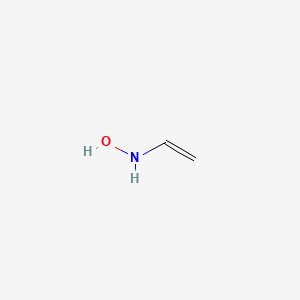

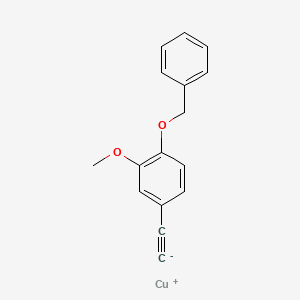

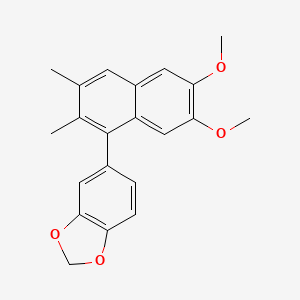
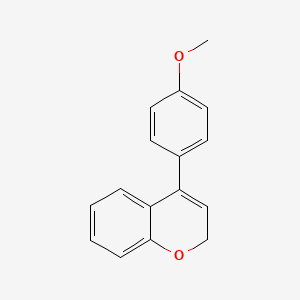
![5,6-Dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dioxin-2-one](/img/structure/B14277936.png)

